(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid
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Overview
Description
(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid is a chiral oxazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of N-protected amino acids with aldehydes or ketones, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of strong acids or bases as catalysts and may require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring remains intact while other functional groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce different stereoisomers.
Scientific Research Applications
(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Mechanism of Action
The mechanism of action of (4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting bacterial protein synthesis or interacting with enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone: This compound shares a similar oxazolidinone ring structure but differs in the substituents attached to the ring.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, this compound is used in similar applications, such as plasticizers and fine chemicals.
Uniqueness
(4R,5S)-2-Oxo-4-(phenylmethyl)-5-oxazolidinecarboxylic acid is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and a phenylmethyl group. This combination of features makes it particularly useful in asymmetric synthesis and medicinal chemistry, where chiral compounds are essential.
Properties
CAS No. |
100564-98-5 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
(4R,5S)-4-benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)9-8(12-11(15)16-9)6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,15)(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
FBUUHKVPEQLWKF-BDAKNGLRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@H](OC(=O)N2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(OC(=O)N2)C(=O)O |
Origin of Product |
United States |
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